2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Key structural elements include:
- A 1,2,4-oxadiazole substituent at the 2-position, linked via a methyl sulfanyl group. The oxadiazole ring enhances electronic stability and may contribute to hydrogen-bonding interactions.
- A 2-ethoxyphenyl group on the oxadiazole, introducing steric bulk and lipophilicity.
- 3-ethyl and 6-phenyl substituents on the pyrimidinone core, modulating solubility and steric interactions.
Properties
IUPAC Name |
2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-3-29-24(30)22-18(14-20(34-22)16-10-6-5-7-11-16)26-25(29)33-15-21-27-23(28-32-21)17-12-8-9-13-19(17)31-4-2/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMLKBJJXBDIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2-ethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Thieno[3,2-d]pyrimidinone synthesis: This involves the reaction of ethyl acetoacetate with thiourea to form the thieno[3,2-d]pyrimidinone core.
Coupling reactions: The final step involves coupling the oxadiazole and thieno[3,2-d]pyrimidinone intermediates through a sulfanyl linkage, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.
Material Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It could be used as a probe to study various biological pathways and mechanisms due to its potential interactions with biological molecules.
Mechanism of Action
The exact mechanism of action of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is not well understood. it is likely to interact with various molecular targets through its multiple functional groups. Potential targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Oxadiazole vs.
- Ethoxyphenyl vs. Fluorophenyl/Methoxyphenyl : The ethoxy group increases lipophilicity (logP) relative to fluorophenyl (polar) or methoxyphenyl (moderately lipophilic) groups, which may influence membrane permeability .
- Sulfanyl Linkage : Shared with compounds like 573945-48-9 (), this group enhances stability and facilitates thiol-mediated interactions .
Biological Activity
The compound 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structure and Composition
The compound can be characterized by its complex structure involving multiple heterocycles, specifically a thieno[3,2-d]pyrimidine core and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 398.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling to the thieno[3,2-d]pyrimidine framework. Detailed synthetic routes are documented in various research articles focusing on similar heterocyclic compounds.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown potential as inhibitors of cancer cell proliferation by inducing apoptosis in tumor cells.
- Antimicrobial Properties : Compounds with oxadiazole and thieno[3,2-d]pyrimidine structures have been reported to possess antibacterial and antifungal activities.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the antitumor effects of derivatives similar to this compound on several cancer cell lines. Results indicated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .
- Antimicrobial Activity :
Comparative Biological Activity Table
| Activity Type | Compound Type | IC50/MIC Values |
|---|---|---|
| Antitumor | Thieno[3,2-d]pyrimidine derivatives | 5–15 µM (varies by cell line) |
| Antimicrobial | Oxadiazole derivatives | 8–32 µg/mL |
Toxicity and Safety Profile
Safety assessments are critical for understanding the therapeutic potential of this compound. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. Further investigations are warranted to evaluate long-term effects and safety in vivo.
Future Directions
Research into this compound's biological activity is ongoing, focusing on:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
- In Vivo Studies : Assessing efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
